molecular formula C22H19N3O3S B2505922 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide CAS No. 898433-96-0

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2505922
CAS No.: 898433-96-0
M. Wt: 405.47
InChI Key: LLBJAUUONYWWCM-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a synthetic small molecule built around the 2-phenyl-1H-benzo[d]imidazole pharmacophore, a privileged scaffold in medicinal chemistry known for its diverse biological activities and strong presence in FDA-approved drugs . This compound features a benzamide group modified with an ethylsulfonyl moiety, a substitution that can significantly influence the molecule's electronic properties, solubility, and potential for target binding, making it a valuable chemical tool for probe discovery and structure-activity relationship (SAR) studies. The 1H-benzo[d]imidazole core is a bioisostere of naturally occurring purine bases, allowing derivatives to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . Benzimidazole-based compounds have demonstrated compelling research potential as positive allosteric modulators of the α1β2γ2 GABA-A receptor, a target relevant for neurological disorders . Furthermore, this scaffold is extensively investigated in oncology for its ability to inhibit key enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), implicated in Alzheimer's disease, and dihydrofolate reductase (DHFR) . The structural features of this compound suggest its utility as a precursor or lead compound for developing novel therapeutic agents targeting cancers, neurological conditions, and infectious diseases. This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-10-6-3-7-17(20)22(26)23-16-13-11-15(12-14-16)21-24-18-8-4-5-9-19(18)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBJAUUONYWWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the phenyl group: The benzimidazole core is then coupled with a halogenated benzene derivative through a nucleophilic substitution reaction.

    Introduction of the ethylsulfonyl group: The final step involves the sulfonation of the benzamide derivative using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated compounds and strong bases or acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antiviral, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, thereby modulating their activity. This interaction can involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide (Compound 2)
  • Structure : Differs by a 2-methoxy group instead of ethylsulfonyl.
  • Synthesis : Prepared via reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-methoxybenzoyl chloride, yielding 35% .
  • Properties : The methoxy group (electron-donating) reduces polarity compared to ethylsulfonyl, lowering solubility in aqueous media. Melting point and spectral data (e.g., IR, NMR) align with methoxy's electronic effects .
Aromatic Amide-Substituted Benzimidazoles (Compounds 11–15)
  • Structures : Include methoxy, hydroxy, and aliphatic substituents (e.g., 11: 2-methoxyphenyl; 14: 2-hydroxyphenyl).
  • Properties: Melting points range from 258.4°C (4-methoxyphenyl, 13) to >300°C (hydroxyphenyl derivatives, 14–15) due to hydrogen bonding .
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoylthiourea (TUBC)
  • Structure : Thiourea-linked benzoyl group instead of sulfonylbenzamide.
  • Biological Activity : Exhibits elastase inhibition (IC₅₀ lower than reference drug) and antioxidant activity (80% DPPH radical scavenging) .
  • Key Difference : Thiourea's sulfur atom enables distinct binding modes (e.g., metal chelation) compared to sulfonyl's hydrogen-bond acceptor properties .
Antimicrobial Derivatives (Compounds 5a–5m)
  • Structure : Benzenesulfonylhydrazone-linked benzimidazoles.
  • Activity : Compounds 5d , 5k , and 5m show potent antibacterial/fungal effects due to sulfonylhydrazone's ability to disrupt microbial membranes .
  • Comparison : The target compound’s ethylsulfonyl group may enhance membrane penetration vs. hydrazone’s bulkier structure.
Triazole-Thiazole Hybrids (9a–9e)
  • Structure: Triazole and thiazole moieties appended to benzimidazole-phenoxymethyl scaffolds.
  • Activity : Demonstrated docking affinity with enzymes like α-glucosidase, suggesting applications in diabetes management .
  • Divergence : The ethylsulfonyl group in the target compound may favor kinase inhibition over carbohydrate enzyme targeting.
Sulfonyl vs. Methoxy Incorporation
  • Ethylsulfonyl Synthesis : Likely involves sulfonylation steps (e.g., using ethylsulfonyl chloride), requiring controlled conditions to avoid overreaction.
  • Methoxy Synthesis : Direct acylation with substituted benzoyl chlorides under mild conditions (e.g., 0°C to room temperature) .
Yield and Purification
  • Methoxy Analogue (2) : 35% yield after column chromatography , lower than benzimidazole-diamine derivatives (61% for 2a in ).

Spectral and Structural Analysis

Compound IR Key Bands (cm⁻¹) 1H NMR Features Reference
Target (Ethylsulfonyl) S=O stretch: ~1350–1150 Ethyl group (δ 1.3–1.5 ppm, triplet) -
2 (Methoxy) C-O stretch: ~1250 Methoxy (δ 3.8 ppm, singlet)
TUBC (Thiourea) C=S stretch: ~1247–1255 Thiourea NH (δ 9.5–10.5 ppm)
5a–5m (Sulfonylhydrazone) N-H stretch: ~3150–3319 Sulfonyl protons (δ 7.5–8.0 ppm)

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a benzimidazole derivative, characterized by the following structural formula:

C22H19N3O3S\text{C}_{22}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

Key Structural Features

  • Benzimidazole Core : This core structure is known for various biological activities.
  • Ethylsulfonyl Group : This moiety may enhance solubility and biological activity compared to other derivatives.

Target Kinases

This compound primarily targets:

  • Aurora Kinase A : Involved in cell cycle regulation, particularly during mitosis.
  • Cyclin-dependent Kinase 2 (CDK2) : Plays a crucial role in cell cycle progression from G1 to S phase.

Mode of Action

The compound inhibits the activity of these kinases, leading to:

  • Cell Cycle Arrest : Disruption of normal cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory effects on cancer cell lines. For instance, studies have shown effective IC50 values against various tumor types, indicating its potential as an anticancer agent.

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)0.85
MCF-7 (Breast Cancer)1.20
HeLa (Cervical Cancer)0.75

Pharmacokinetics

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest a favorable pharmacokinetic profile for this compound, indicating good oral bioavailability and metabolic stability.

Study 1: Inhibition of Tumor Growth

A study published in PubMed demonstrated that the compound effectively inhibited tumor growth in xenograft models by targeting Aurora kinase A and CDK2. The results showed a significant reduction in tumor volume compared to control groups.

Study 2: Mechanistic Insights

Research conducted on the cellular mechanisms revealed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells, further supporting its role as an apoptosis inducer.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other benzimidazole derivatives:

Compound NameBiological ActivityReference
MebendazoleAntiparasitic
AlbendazoleAntiparasitic
N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamidesHeparanase Inhibitor

Q & A

Advanced Question

  • Molecular Docking : Schrödinger Suite (Glide) or AutoDock Vina to model binding to kinases or DNA .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.